![molecular formula C20H26O4S2 B14384593 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] CAS No. 88660-96-2](/img/structure/B14384593.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]: is an organic compound characterized by the presence of two phenolic groups connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-(hydroxymethyl)-4-(propan-2-yl)phenol.
Formation of Disulfide Bond: The phenolic compound is then subjected to oxidative coupling to form the disulfide bond. Common oxidizing agents used in this step include iodine or hydrogen peroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods:
In industrial settings, the production of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield the corresponding thiol derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or dithiothreitol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Antioxidant Research: The compound’s antioxidant properties make it a valuable subject in studies related to oxidative stress and free radical scavenging.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it relevant in biochemical research.
Cellular Studies: Its effects on cellular processes, such as apoptosis and cell signaling, are of interest in biological research.
Medicine:
Drug Development: The compound’s antioxidant and enzyme-inhibiting properties make it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress.
Industry:
Polymer Stabilization: It can be used as an additive in polymers to enhance their stability and resistance to degradation.
Cosmetics: The compound’s antioxidant properties make it a potential ingredient in cosmetic formulations.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] involves its ability to scavenge free radicals and inhibit oxidative processes. The disulfide bond plays a crucial role in its antioxidant activity, allowing it to neutralize reactive oxygen species. Additionally, the phenolic hydroxyl groups can donate hydrogen atoms to stabilize free radicals.
Molecular Targets and Pathways:
Reactive Oxygen Species (ROS): The compound targets ROS, reducing oxidative damage in cells.
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Vergleich Mit ähnlichen Verbindungen
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol]: Similar structure with different alkyl substituents.
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(2-methylbutan-2-yl)phenol]: Another analog with varying alkyl groups.
Uniqueness:
Alkyl Substituents: The presence of propan-2-yl groups in 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] provides unique steric and electronic properties, influencing its reactivity and stability.
Antioxidant Activity: The specific arrangement of hydroxymethyl and disulfide groups contributes to its potent antioxidant activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
88660-96-2 |
|---|---|
Molekularformel |
C20H26O4S2 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
2-[[2-hydroxy-3-(hydroxymethyl)-5-propan-2-ylphenyl]disulfanyl]-6-(hydroxymethyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O4S2/c1-11(2)13-5-15(9-21)19(23)17(7-13)25-26-18-8-14(12(3)4)6-16(10-22)20(18)24/h5-8,11-12,21-24H,9-10H2,1-4H3 |
InChI-Schlüssel |
ORDSXJVIIFQNRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)C(C)C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


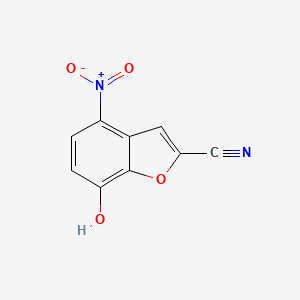
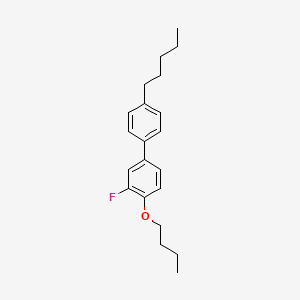
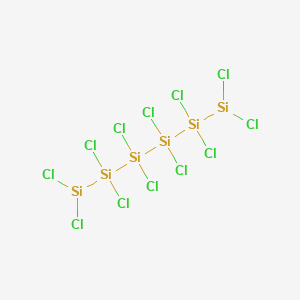
![2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B14384529.png)
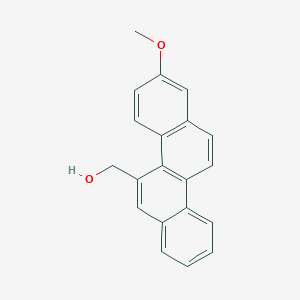
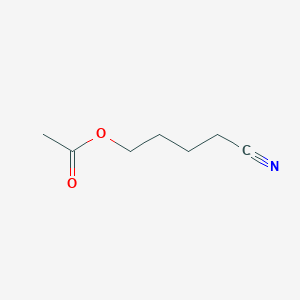

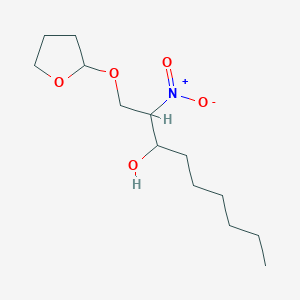
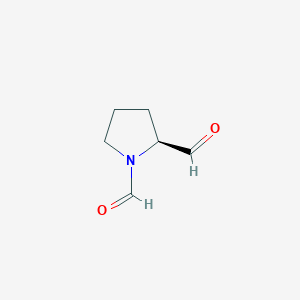

![1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride](/img/structure/B14384574.png)
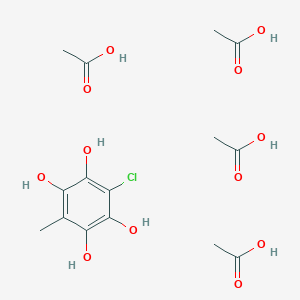
![2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B14384583.png)

